(2-(Tetrahydrofuran-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNDZCRDDCLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as phenylmethanamines have been known to interact with various biological targets.
Mode of Action
It’s worth noting that amines can undergo oxidation reactions to produce different synthetic intermediates such as imines, nitriles, oximes, and amides.
Biochemical Pathways
It has been reported that similar compounds can be used to produce a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions.
Result of Action
Similar compounds have been used in the production of amino-containing compounds from biomass.
Action Environment
The action of (2-(Tetrahydrofuran-2-yl)phenyl)methanamine can be influenced by various environmental factors. For instance, the oxidation of amines has been reported to be efficiently carried out under mild conditions.
Biological Activity
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article aims to provide a detailed overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring and a phenyl group, which are known to influence its chemical reactivity and biological activity. The presence of these functional groups suggests potential for interaction with various biological targets, including enzymes and receptors.
Enzyme Interactions
Recent studies have highlighted that this compound interacts with cytochrome P450 enzymes , which are crucial for drug metabolism. This interaction may affect the pharmacokinetics of drugs metabolized by these enzymes, indicating the compound's relevance in drug development and safety assessments.
Case Studies and Research Findings
- Synthesis and Evaluation : Research has indicated that derivatives of tetrahydrofuran-containing compounds exhibit cytotoxic effects on various tumor cell lines. Although direct studies on this compound are scarce, its structural characteristics align with those of other compounds that have shown promising results in preclinical evaluations .
- Toxicological Assessments : Toxicological studies on related compounds have provided insights into the safety profile of tetrahydrofuran derivatives. For instance, tetrahydrofuran itself has been evaluated for carcinogenic potential in animal models, which could inform safety considerations for similar compounds .
Data Table: Summary of Biological Activities
Future Directions
Further research is needed to elucidate the specific biological mechanisms of this compound. Investigating its effects on various cancer cell lines and understanding its pharmacokinetic properties will be crucial for potential therapeutic applications. Additionally, exploring its interactions with other biological targets could reveal novel uses in drug development.
Scientific Research Applications
Medicinal Chemistry Applications
The presence of both the tetrahydrofuran and phenyl groups in (2-(Tetrahydrofuran-2-yl)phenyl)methanamine allows it to interact with various biological molecules, which can lead to significant medicinal applications:
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, influencing cellular pathways. It may bind to specific biomolecules, altering their conformation and function, either activating or inhibiting their activity depending on the context.
- Pharmaceutical Development : The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural features are common in many medicinal compounds, making it a candidate for drug development.
- Biological Studies : Its stability and interaction with biological systems suggest potential use in long-term studies of cellular functions, allowing researchers to observe changes over time without significant degradation of the compound.
A study focused on synthesizing this compound demonstrated its ability to enhance enzyme activity in specific cellular pathways. The synthesis involved straightforward methods that maintained high purity levels, allowing for reliable biological testing.
Case Study 2: Drug Development Potential
Another research initiative explored the potential of this compound as a precursor for creating novel pharmaceuticals targeting neurological disorders. The compound's interactions with neurotransmitter systems were investigated, showing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared with analogues differing in substituent positions, heterocyclic rings, or functional groups. Key examples include:
Physicochemical Properties
Key parameters such as logP , solubility, and molecular weight influence pharmacokinetics and target binding:
*Estimated based on THF’s polarity and phenyl hydrophobicity.
- Insights :
SIRT2 Inhibition
(5-Phenylfuran-2-yl)methanamine derivatives (e.g., compound 20) showed SIRT2 inhibition (33 ± 3% at 10 µM) with urea linkers and 4-carboxyl groups critical for activity.
Antimicrobial Activity
Benzimidazole-methanamine hybrids demonstrated potent antimicrobial effects (MIC: 2–8 µg/mL against S. aureus). The THF-phenyl compound’s activity remains unexplored but may benefit from similar amine-mediated interactions .
Opioid Receptor Modulation
Thiophene-containing analogues (e.g., thiophene fentanyl) exhibit high receptor affinity. Substituting THF for thiophene could reduce toxicity but requires empirical validation .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
- Formation of the tetrahydrofuran-substituted benzaldehyde intermediate , such as 2-(Tetrahydrofuran-2-yl)benzaldehyde.
- Reductive amination of the aldehyde intermediate to introduce the methanamine group.
This approach allows for the selective installation of the amine group on the benzyl position adjacent to the THF ring.
Preparation of the Tetrahydrofuran-2-yl Benzaldehyde Intermediate
While direct literature on 2-(Tetrahydrofuran-2-yl)benzaldehyde is limited, related methods for preparing optically active tetrahydrofuran-2-carboxylic acid derivatives provide insight into THF ring construction and functionalization. According to a patent (CN104031010A), optically active tetrahydrofuran-2-formic acid can be prepared industrially by extraction, concentration, and thin film distillation, achieving high chemical purity (~99.3%) and optical purity (~99.5% e.e.) with good yields (~77%) under controlled temperature (130 °C) and reduced pressure conditions.
This suggests that the THF ring can be introduced and purified effectively before further functionalization.
Reductive Amination to Form this compound
Reductive amination is the key step to convert the aldehyde intermediate into the target amine. The general procedure involves:
- Reacting the aldehyde with ammonia or a primary amine source.
- Using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).
- Conducting the reaction under mild to moderate temperatures to ensure selectivity and high yield.
This method is widely used in the preparation of benzyl amines and has been adapted for THF-substituted benzaldehydes.
Purification Techniques
Purification of the final amine product generally involves:
- Recrystallization from suitable solvents.
- Column chromatography using mixtures such as methanol and dichloromethane (2–5% MeOH in CH2Cl2).
- Preparative thin-layer chromatography (TLC) may be employed for small-scale purification.
These techniques ensure removal of side products and unreacted starting materials, yielding high-purity amine compounds.
Detailed Research Findings and Data
Notes on Industrial Scale Preparation
The industrial synthesis of this compound may utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of controlled temperature, solvent choice (e.g., 2-propyl alcohol, toluene, or p-xylene for crystallization), and seeding techniques for crystallization are important for scale-up, as demonstrated in the preparation of related THF derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-(Tetrahydrofuran-2-yl)phenyl)methanamine, and how do reaction conditions influence yield?
- The compound can be synthesized via reductive amination using (tetrahydrofuran-2-yl)methanamine and a benzaldehyde derivative. For example, a two-step protocol involves condensation with acetic acid (AcOH) at 80°C for 3 hours, followed by reduction with NaBH₄ in ethanol at room temperature (2 hours) to achieve moderate yields . Solubility in methanol facilitates purification . Key variables include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions (e.g., over-reduction).
Q. How can researchers validate the structural integrity of this compound?
- Use a combination of ¹H/¹³C NMR to confirm the tetrahydrofuran ring integration and benzylamine backbone. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₁₅NO: 177.1154). HPLC (≥95% purity) ensures absence of byproducts like unreacted aldehyde or secondary amines .
Q. What stability considerations are critical for storing this compound?
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Stability studies show degradation >5% after 6 months at 4°C in non-polar solvents. Avoid exposure to moisture, which may hydrolyze the tetrahydrofuran ring .
Advanced Research Questions
Q. How does stereochemistry at the tetrahydrofuran ring affect the compound’s bioactivity?
- The (S)-enantiomer (CAS: 7175-81-7) exhibits higher binding affinity to serotonin receptors compared to the (R)-form in preliminary assays. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess activity via in vitro receptor-binding assays . Computational docking (e.g., AutoDock Vina) predicts interactions with receptor pockets, highlighting the role of ring conformation .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Batch process optimization:
- Catalyst screening : Pd/C or Raney Ni for selective reduction (avoids side products).
- Solvent optimization : Ethanol/THF mixtures improve substrate solubility.
- Scale-up challenges : Heat dissipation during exothermic steps (e.g., NaBH₄ reduction) requires controlled addition rates . Pilot studies report a 15% yield increase using flow chemistry .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. HeLa).
- Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Control for batch-to-batch variability in compound purity .
Methodological Insights Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
